molecular formula C10H7Cl2NO2 B3348908 5,7-Dichloroindol-3-yl acetic acid CAS No. 1912-40-9

5,7-Dichloroindol-3-yl acetic acid

Cat. No.: B3348908
CAS No.: 1912-40-9
M. Wt: 244.07 g/mol
InChI Key: NVVJEABWJDEWOA-UHFFFAOYSA-N
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Description

5,7-Dichloroindol-3-yl acetic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely distributed in nature and have diverse biological activities. The compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the indole ring and an acetic acid moiety at the 3rd position. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroindol-3-yl acetic acid typically involves the halogenation of indole derivatives followed by acylation. One common method is the chlorination of indole using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions. The resulting dichloroindole is then subjected to a Friedel-Crafts acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroindol-3-yl acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloroindol-3-yl acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating indole-related biological processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of 5,7-Dichloroindol-3-yl acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking chlorine atoms.

    5-Bromoindole-3-acetic acid: Another halogenated indole derivative with a bromine atom instead of chlorine.

    Indole-3-butyric acid: A synthetic indole derivative used as a plant growth regulator.

Uniqueness

5,7-Dichloroindol-3-yl acetic acid is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This structural modification can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .

Properties

IUPAC Name

2-(5,7-dichloro-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVJEABWJDEWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492629
Record name (5,7-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-40-9
Record name (5,7-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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